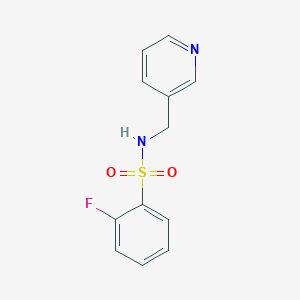
2-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C12H11FN2O2S It is a derivative of benzenesulfonamide, where a fluorine atom is attached to the benzene ring and a pyridin-3-ylmethyl group is attached to the nitrogen atom of the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with pyridin-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce sulfonic acids or amines .
Scientific Research Applications
2-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly for targeting bacterial infections and cancer.
Biological Studies: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: It is used in the development of chemical probes to study biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide
- 2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 3-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide
Uniqueness
2-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to the specific positioning of the fluorine atom and the pyridin-3-ylmethyl group. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C12H11FN2O2S |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11FN2O2S/c13-11-5-1-2-6-12(11)18(16,17)15-9-10-4-3-7-14-8-10/h1-8,15H,9H2 |
InChI Key |
QTDQCZABXWWAHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide](/img/structure/B10963770.png)

![Ethyl 2-[(2-ethoxybenzoyl)amino]acetate](/img/structure/B10963787.png)
![N,1-dimethyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10963791.png)
![(5-Methylfuran-2-yl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10963796.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylfuran-3-carbohydrazide](/img/structure/B10963804.png)
acetate](/img/structure/B10963812.png)
![N-cycloheptyl-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10963817.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(4-ethylpiperazin-1-yl)ethanone](/img/structure/B10963823.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]benzamide](/img/structure/B10963829.png)
![5-chloro-6-cyclopropyl-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10963835.png)



